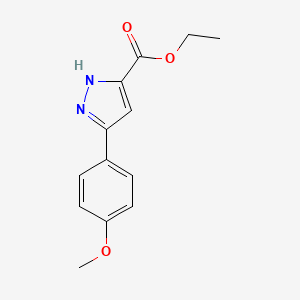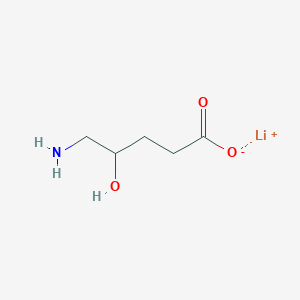![molecular formula C11H18N2O2 B2404794 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one CAS No. 499767-40-7](/img/structure/B2404794.png)
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one, also known as TTX-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a cyclic amine that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one involves its ability to bind to and block the activity of certain ion channels, including voltage-gated sodium channels. By blocking these channels, this compound can inhibit the release of neurotransmitters and prevent the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel function, and the regulation of cellular signaling pathways. These effects make this compound a promising tool for studying various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is its ability to selectively block certain ion channels, making it a valuable tool for studying specific biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one. One possibility is the development of new compounds that are based on the structure of this compound, but with improved pharmacological properties. Another direction for research is the use of this compound in the development of new pain medications that target specific ion channels involved in pain transmission.
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. Its ability to selectively block certain ion channels makes it a valuable tool for studying specific biological processes, and its potential use in the development of new pain medications makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one involves a multi-step process that begins with the reaction of 2,5-dimethoxytetrahydrofuran with dimethylamine. This is followed by a series of reactions that include reduction, cyclization, and oxidation steps. The final product is obtained after purification using various chromatography techniques.
Applications De Recherche Scientifique
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and cellular signaling pathways. One of the most promising applications of this compound is in the study of pain pathways, as it has been shown to block the activity of certain ion channels that are involved in pain transmission.
Propriétés
IUPAC Name |
3,3,7,10-tetramethyl-8-oxa-1,2-diazatricyclo[5.2.1.04,10]decan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)7-5-6-10(3)11(7,4)13(12-9)8(14)15-10/h7,12H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJXKMGVCVNFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C2(N(N1)C(=O)O3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2404713.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)



![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)
